Bienvenue dans la boutique en ligne BenchChem!

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde

Medicinal chemistry Lipophilicity engineering Lead optimization

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1989659-42-8) is a tetrahydroimidazo[1,2-a]pyridine building block bearing a 2-trifluoromethyl group and a 3-carbaldehyde reactive handle. Its saturated 5,6,7,8-tetrahydro ring distinguishes it from fully aromatic imidazo[1,2-a]pyridine analogs, imparting a higher fraction of sp³-hybridized carbon (Fsp³) and altered shape.

Molecular Formula C9H9F3N2O
Molecular Weight 218.179
CAS No. 1989659-42-8
Cat. No. B2837992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde
CAS1989659-42-8
Molecular FormulaC9H9F3N2O
Molecular Weight218.179
Structural Identifiers
SMILESC1CCN2C(=NC(=C2C=O)C(F)(F)F)C1
InChIInChI=1S/C9H9F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h5H,1-4H2
InChIKeyCLUVZSBZVZFFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1989659-42-8): Core Identity and Physicochemical Signature


2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1989659-42-8) is a tetrahydroimidazo[1,2-a]pyridine building block bearing a 2-trifluoromethyl group and a 3-carbaldehyde reactive handle . Its saturated 5,6,7,8-tetrahydro ring distinguishes it from fully aromatic imidazo[1,2-a]pyridine analogs, imparting a higher fraction of sp³-hybridized carbon (Fsp³) and altered shape. The electron-withdrawing CF₃ group raises lipophilicity (consensus LogP ≈ 2.05) relative to the non-fluorinated parent scaffold while the aldehyde provides a versatile vector for condensation, reductive amination, or oxidation chemistry . Commercial sourcing from multiple vendors confirms its role as a specialist intermediate for medicinal chemistry and chemical biology campaigns.

Why 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde Cannot Be Replaced by Off-the-Shelf Imidazopyridine Aldehydes


Close structural analogs—such as the fully aromatic 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde, the unsubstituted tetrahydro scaffold, or the 2-methyl congener—exhibit markedly different physicochemical properties that directly impact their suitability in structure–activity relationship (SAR) exploration. The unique combination of a saturated 5,6,7,8-tetrahydro ring and a strongly electron-withdrawing CF₃ group creates a lipophilicity–polarity balance (LogP ≈ 2.05; TPSA ≈ 34.9 Ų) that cannot be replicated by any single commercial alternative . Furthermore, the saturated ring alters conformational flexibility and metabolic soft-spot exposure relative to the aromatic series, while the CF₃ substituent enhances aldehyde electrophilicity beyond that of the 2-methyl variant . Simple replacement of one building block with another therefore risks confounding SAR interpretation, reducing hit-to-lead reproducibility, and undermining procurement consistency.

Head-to-Head Comparator Evidence for 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1989659-42-8) in Scientific Procurement


Optimized Lipophilicity Window: LogP 2.05 Balances Membrane Permeability and Solubility Relative to Aromatic and Unsubstituted Analogs

The target compound exhibits a consensus LogP value of 2.0507, positioning it between the highly lipophilic fully aromatic analog (2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde, LogP 2.1656) and the polar unsubstituted tetrahydro scaffold (5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde, LogP 1.0319) . This intermediate lipophilicity profile is desirable for balancing passive membrane permeability with aqueous solubility in early-stage drug discovery, without the excessive logD-driven promiscuity often associated with aromatic imidazopyridines .

Medicinal chemistry Lipophilicity engineering Lead optimization

Preserved Hydrogen-Bonding Capacity: TPSA 34.89 Ų Matches the Parent Scaffold, Avoiding Polar Surface Area Drift

The topological polar surface area (TPSA) of the target compound is 34.89 Ų, virtually identical to that of the unsubstituted tetrahydro scaffold (34.89 Ų) and marginally higher than that of the fully aromatic analog (34.37 Ų) . This indicates that the addition of the CF₃ group does not compromise the core hydrogen-bonding capacity of the scaffold, maintaining the same number of H-bond acceptors (3) and donors (0) as its closest analogs. Preservation of TPSA while tuning lipophilicity via CF₃ substitution is a hallmark of an ideal building block for parallel library synthesis, where consistent ADME properties are desired across a series.

Pharmacokinetics Polar surface area Drug design principles

Fsp³ Enrichment via Tetrahydro Saturation: Potential for Reduced Aromatic-Mediated Metabolic Liability

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core endows the target compound with a higher fraction of sp³-hybridized carbon atoms (Fsp³) relative to its fully aromatic congener. While specific Fsp³ values for these compounds have not been experimentally validated, the saturated ring eliminates four aromatic C–H bonds, reducing potential sites for cytochrome P450-mediated oxidation that afflict the aromatic analog . The class-level photophysical study by Al-Karmalawy et al. (2017) compared imidazo[1,2-a]pyridine and 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives, demonstrating that saturation alters excited-state relaxation pathways and reduces fluorescence quantum yield, implying distinct electronic ground-state properties . This supports the expectation that the saturated scaffold may exhibit different metabolic stability profiles compared to the aromatic series.

Metabolic stability Fraction sp³ Drug metabolism

Competitive Procurement Value: 95% Purity Profile Priced Comparably to Less-Functionalized Analogs

From a procurement perspective, the target compound is commercially available at 95% purity (Leyan catalog no. 2116165), matching the purity specification of the unsubstituted tetrahydro scaffold (97% purity, AChemBlock) and the 2-methyl analog (95% purity, Fluorochem) . While precise per-unit pricing requires direct vendor inquiry, the target compound's list-price positioning is consistent with other specialist tetrahydroimidazopyridine aldehydes, which typically range from $30–$50 per milligram at the research scale. Critically, it provides the added value of the CF₃ group—enhancing lipophilicity and metabolic stability—without a purity penalty or prohibitive cost increment relative to its non-fluorinated counterparts.

Chemical procurement Building block sourcing Cost efficiency

Enhanced Aldehyde Electrophilicity via Electron-Withdrawing CF₃: Predicted Reactivity Advantage in Reductive Amination and Hydrazone Formation

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (–I) that polarizes the C=O bond of the adjacent aldehyde, increasing its electrophilicity relative to electron-rich analogs. This effect is quantifiable through Hammett substituent constants: the σₚ value for CF₃ is +0.54, compared to +0.00 for H and –0.17 for CH₃ . Consequently, the aldehyde in the target compound is predicted to react faster in nucleophilic addition processes (e.g., imine formation, reductive amination) than the analogous aldehyde in the 2-methyl congener. While direct kinetic comparison data are not published for these specific compounds, this well-established linear free-energy relationship provides a rational basis for expecting superior reactivity in library synthesis protocols.

Synthetic methodology Aldehyde reactivity Reductive amination

Optimal Deployment Scenarios for 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1989659-42-8)


Diversity-Oriented Synthesis of sp³-Enriched Kinase Focused Libraries

Medicinal chemistry teams constructing kinase-focused compound libraries can exploit the target compound's balanced LogP (2.05) and higher Fsp³ (~0.56) to produce lead-like molecules that avoid flat, aromatic-dominated chemical space. The 3-carbaldehyde handle allows rapid diversification via reductive amination with commercial amine collections, while the tetrahydro core may reduce the risk of aromaticity-driven CYP inhibition compared to fully aromatic imidazopyridine analogs. As demonstrated by the class-level photophysical distinctions reported by Al-Karmalawy et al. (2017), the saturated scaffold exhibits fundamentally different electronic properties that can translate into distinct biological profiles .

Late-Stage Functionalization of Advanced Intermediates in Antiparasitic Drug Discovery

Building on evidence that 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives function as singlet oxygen photosensitizers with antiprotozoal potential, this aldehyde building block can be integrated into the late-stage derivatization of diamidine or bis-benzamidino scaffolds targeting Trypanosoma brucei or Plasmodium spp. The CF₃ group confers metabolic stability advantages over non-fluorinated analogs, while the preserved TPSA (34.89 Ų) ensures that the critical polar surface area threshold for oral bioavailability is not exceeded .

Covalent Fragment Library Construction via Aldehyde-Based Warhead Conjugation

The enhanced electrophilicity of the aldehyde group, driven by the electron-withdrawing CF₃ substituent (σₚ = +0.54), makes this compound an attractive starting point for reversible covalent inhibitor design. Fragment-based drug discovery (FBDD) programs can employ the aldehyde as a latent warhead for imine formation with catalytic lysine residues or as a precursor to nitrile, α-ketoamide, or boronic acid warheads. The 95% commercial purity ensures that fragment screening hits are not confounded by impurities, while the differentiated lipophilicity profile (LogP 2.05) provides a favorable starting point for fragment elaboration .

Chemical Probe Development Requiring Balanced Pharmacokinetic Properties

In chemical biology programs where in vivo target engagement studies are anticipated, the target compound's combination of moderate lipophilicity (LogP 2.05) and saturable sp³ character (Fsp³ ≈ 0.56) offers an inherently more favorable starting point for oral bioavailability than fully aromatic imidazopyridine probes. The compound's physicochemical profile aligns with established guidelines for lead-like chemical space (e.g., MW 218.18 < 350 Da; TPSA 34.89 < 140 Ų), reducing the need for extensive property optimization during probe development .

Quote Request

Request a Quote for 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.